Cas no 15424-17-6 (2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester)

2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester structure
15424-17-6 structure
Product Name:2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester
Numero CAS:15424-17-6
MF:C9H15NO2
MW:169.220902681351
CID:174927
PubChem ID:5705359
Update Time:2025-04-19

2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butenoic acid,3-(1-pyrrolidinyl)-, methyl ester
    • 3-Pyrrolizino-2-butenoic acid methyl ester
    • methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate
    • 3-pyrrolidin-1-yl-but-2-enoic acid methyl ester
    • 3-Pyrrolidino-2-butensaeure-methylester
    • 3-Pyrrolidinocrotonsaeure-methylester
    • AC1NWH0T
    • amp
    • BRN 4671008
    • Crotonic acid, 3-(1-pyrrolidinyl)-, methyl ester
    • methyl 3-(pyrrolidin-1-yl)but-2-enoate
    • methyl 3-tetrahydropyrrolyl-2-butenoate
    • Methyl-3-(N-pyrrolidinyl)crotonate
    • SureCN7127720
    • U1VO1
    • WLN: T5NTJ AY1&amp
    • β-Methyl-1-pyrrolidineacrylic acid methyl ester
    • 1-Pyrrolidineacrylic acid, gamma-methyl-, methyl ester
    • 5-20-01-00356 (Beilstein Handbook Reference)
    • 2-Butenoic acid, 3-(1-pyrrolidinyl)-, methyl ester
    • NSC 91035
    • NSC91035
    • SCHEMBL7127720
    • AKOS004906649
    • WLN: T5NTJ AY1&U1VO1
    • (Z)-3-pyrrolidin-1-yl-but-2-enoic acid methyl ester
    • methyl 3-pyrrolidinocrotonate
    • 1-Pyrrolidineacrylic acid, methyl ester
    • 15424-17-6
    • NSC-91035
    • Inchi: 1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7-
    • Chiave InChI: UTIVUPFHBDCEGI-FPLPWBNLSA-N
    • Sorrisi: O(C)C(/C=C(/C)\N1CCCC1)=O

Proprietà calcolate

  • Massa esatta: 169.11035
  • Massa monoisotopica: 169.110279
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 193
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5
  • XLogP3: 1.3

Proprietà sperimentali

  • Densità: 1.055
  • Punto di ebollizione: 245°Cat760mmHg
  • Punto di infiammabilità: 95.4°C
  • Indice di rifrazione: 1.495
  • PSA: 29.54
  • LogP: 1.09690
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.